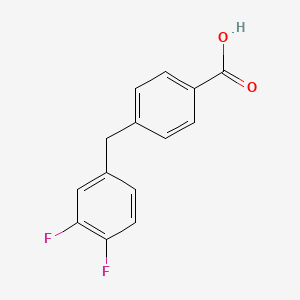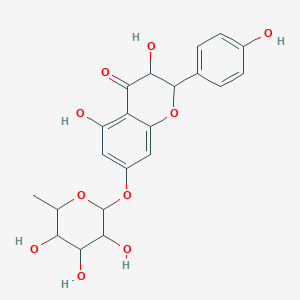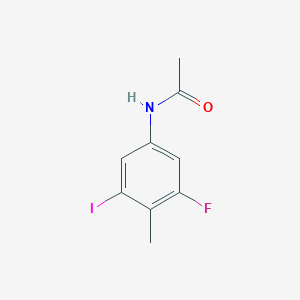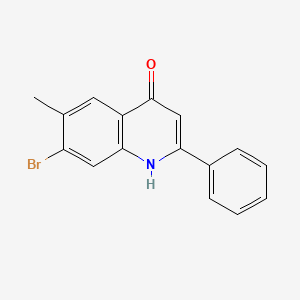
4-(3,4-Difluorobenzyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(3,4-difluorobencil)benzoico es un compuesto orgánico que pertenece a la clase de ácidos carboxílicos aromáticos. Se caracteriza por la presencia de un grupo ácido benzoico sustituido con un grupo 3,4-difluorobencilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4-(3,4-difluorobencil)benzoico generalmente implica la reacción de cloruro de 3,4-difluorobencilo con ácido benzoico en condiciones básicas. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, lo que facilita la sustitución nucleofílica del grupo cloruro por el grupo ácido benzoico.
Métodos de producción industrial: La producción industrial del ácido 4-(3,4-difluorobencil)benzoico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se puede optimizar para obtener mayores rendimientos y pureza, a menudo involucrando el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 4-(3,4-difluorobencil)benzoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: La posición bencílica se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: El anillo aromático puede sufrir reacciones de reducción para formar derivados de ciclohexano.
Sustitución: Las reacciones de sustitución electrofílica aromática pueden ocurrir en el anillo de benceno, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) bajo gas hidrógeno.
Sustitución: Halogenación utilizando bromo (Br2) o cloración utilizando cloro (Cl2) en presencia de un catalizador ácido de Lewis como cloruro de aluminio (AlCl3).
Productos principales:
Oxidación: Formación de derivados del ácido 4-(3,4-difluorobencil)benzoico con grupos adicionales de ácido carboxílico.
Reducción: Formación de derivados de ciclohexano.
Sustitución: Formación de derivados halogenados del ácido 4-(3,4-difluorobencil)benzoico.
Aplicaciones Científicas De Investigación
El ácido 4-(3,4-difluorobencil)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(3,4-difluorobencil)benzoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia del grupo difluorobencilo mejora su afinidad de unión y especificidad hacia estos objetivos, lo que lleva a la modulación de diversas vías bioquímicas. Los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación y el contexto específicos.
Compuestos similares:
- Ácido 3,4-difluorobenzoico
- Ácido 4-(2,3-difluorobencil)benzoico
- Ácido 4-(3,4-diclorobencil)benzoico
Comparación: El ácido 4-(3,4-difluorobencil)benzoico es único debido a la presencia del grupo 3,4-difluorobencilo, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir una reactividad, afinidad de unión y especificidad mejoradas hacia ciertos objetivos moleculares. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
- 3,4-Difluorobenzoic acid
- 4-(2,3-Difluorobenzyl)benzoic acid
- 4-(3,4-Dichlorobenzyl)benzoic acid
Comparison: 4-(3,4-Difluorobenzyl)benzoic acid is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, binding affinity, and specificity towards certain molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H10F2O2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
4-[(3,4-difluorophenyl)methyl]benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-3-10(8-13(12)16)7-9-1-4-11(5-2-9)14(17)18/h1-6,8H,7H2,(H,17,18) |
Clave InChI |
WKCWELJGCWGJNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)


![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)



![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)

![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)
